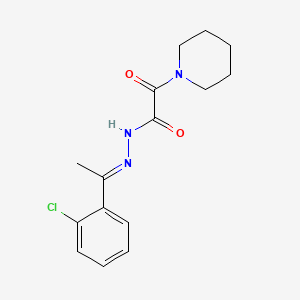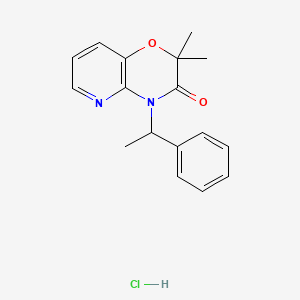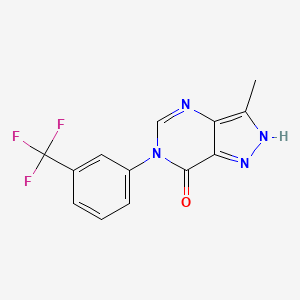
N-Hydroxy-2-(2-quinolinyloxy)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Quinolinyl-2)oxy-2 propionamidoxime is a compound that combines the structural features of quinoline and amidoxime Quinoline is a nitrogen-containing heterocycle known for its diverse biological activities, while amidoxime is a functional group known for its ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Quinolinyl-2)oxy-2 propionamidoxime typically involves the following steps:
Formation of Quinolinyl-2-oxy Intermediate: The quinoline derivative is first functionalized to introduce an oxy group at the 2-position. This can be achieved through various methods, such as nucleophilic substitution or oxidation reactions.
Amidoxime Formation: The intermediate is then reacted with hydroxylamine to form the amidoxime group. This step usually requires mild acidic or basic conditions to facilitate the reaction.
Industrial Production Methods: Industrial production of (Quinolinyl-2)oxy-2 propionamidoxime may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: (Quinolinyl-2)oxy-2 propionamidoxime can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form various reduced quinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amidoxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
(Quinolinyl-2)oxy-2 propionamidoxime has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and catalysts.
Mechanism of Action
The mechanism of action of (Quinolinyl-2)oxy-2 propionamidoxime involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting its function, while the amidoxime group can chelate metal ions, inhibiting metalloenzymes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Amidoxime Derivatives: Compounds containing the amidoxime functional group, known for their metal-chelating properties.
Comparison: (Quinolinyl-2)oxy-2 propionamidoxime is unique due to the combination of quinoline and amidoxime functionalities, which confer both biological activity and metal-chelating ability
Properties
CAS No. |
86346-63-6 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N'-hydroxy-2-quinolin-2-yloxypropanimidamide |
InChI |
InChI=1S/C12H13N3O2/c1-8(12(13)15-16)17-11-7-6-9-4-2-3-5-10(9)14-11/h2-8,16H,1H3,(H2,13,15) |
InChI Key |
FYABRCUZEVQYSV-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N\O)/N)OC1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(C(=NO)N)OC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


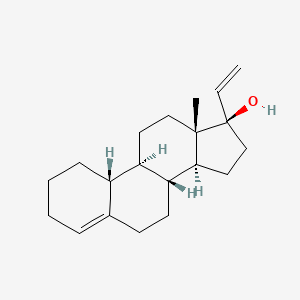
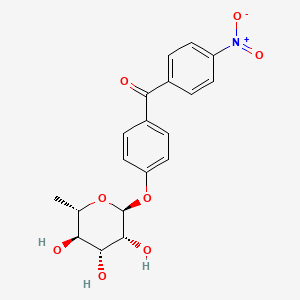
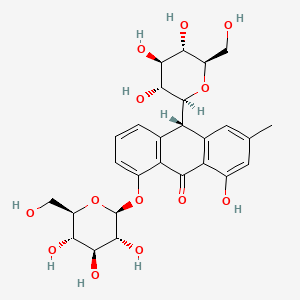
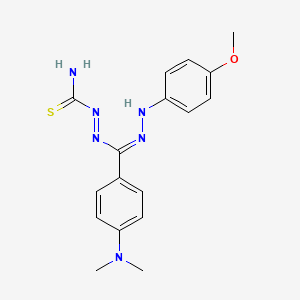
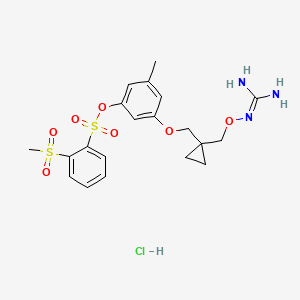

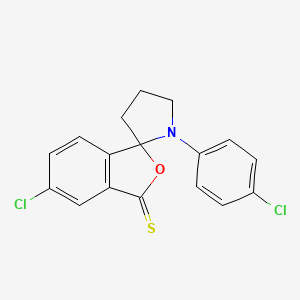
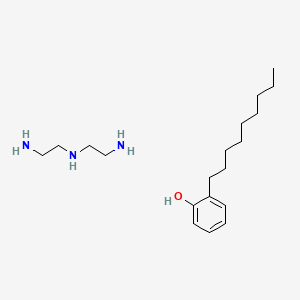
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)

